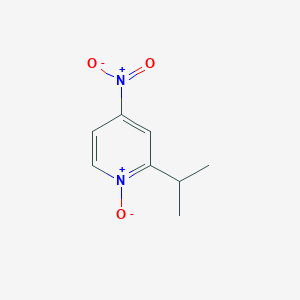
2-Isopropyl-4-nitropyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with a pyridine ring substituted with an isopropyl group at the 2-position and a nitro group at the 4-position, along with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-nitropyridine 1-oxide typically involves nitration of 2-isopropylpyridine followed by oxidation. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-isopropyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to introduce the N-oxide functional group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of 2-isopropyl-4-aminopyridine 1-oxide.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Isopropyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-nitropyridine 1-oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in various chemical interactions, including hydrogen bonding, π-hole interactions, and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to act as a catalyst in chemical reactions .
Comparison with Similar Compounds
- 4-Nitropyridine 1-oxide
- 2-Isopropylpyridine
- 4-Nitropyridine
Comparison: 2-Isopropyl-4-nitropyridine 1-oxide is unique due to the presence of both an isopropyl group and a nitro group on the pyridine ring, along with the N-oxide functional group. This combination of substituents imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-nitro-1-oxido-2-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C8H10N2O3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3 |
InChI Key |
IJADQSVGYCNULK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















